molecular formula C12H16O2 B8363011 3-(Isochroman-1-yl)propanol

3-(Isochroman-1-yl)propanol

Cat. No.: B8363011
M. Wt: 192.25 g/mol
InChI Key: HLBPJWKISBFRIJ-UHFFFAOYSA-N
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Description

These compounds share the propanol backbone but differ in substituents, leading to variations in physicochemical properties and applications.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol

InChI

InChI=1S/C12H16O2/c13-8-3-6-12-11-5-2-1-4-10(11)7-9-14-12/h1-2,4-5,12-13H,3,6-9H2

InChI Key

HLBPJWKISBFRIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following propanol derivatives from the evidence are analyzed for comparative insights:

3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol

  • Molecular Formula: C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • The chlorine atom enhances lipophilicity and may influence binding affinity in pharmaceutical contexts.

3-(3-Methylisoxazol-5-yl)propan-1-ol

  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 141.17 g/mol
  • Key Features : The methyl-isoxazole group provides moderate hydrophobicity and stability. Such structures are common in agrochemicals and antimicrobial agents due to their heterocyclic reactivity.

3-(Perfluorooctyl)propanol

  • Molecular Formula : C₁₁H₅F₁₇O
  • Molecular Weight : 482.13 g/mol (calculated)
  • Physical Properties :
    • Melting Point: 42°C
    • Boiling Point: 106°C
    • Density: 1.590 g/cm³
  • Key Features : The perfluorinated chain confers extreme hydrophobicity and thermal stability, making it suitable for surfactants and polymer synthesis.

3-(Allyloxycarbonylamino)-1-propanol

  • Molecular Formula: C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • Key Features : The allyloxycarbonyl group enables crosslinking in polymer chemistry. This compound is likely reactive in radical polymerization or peptide coupling.

1-Chloro-3-fluoro-2-propanol

  • Molecular Formula : C₃H₆ClFO
  • Molecular Weight : 112.53 g/mol
  • Such derivatives are intermediates in pharmaceutical synthesis.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol C₁₂H₁₂ClNO₂ 237.68 Chlorophenyl-isoxazole
3-(Perfluorooctyl)propanol C₁₁H₅F₁₇O 482.13 42 106 Perfluorooctyl chain
3-(Allyloxycarbonylamino)-1-propanol C₇H₁₃NO₃ 159.18 Allyloxycarbonylamino
1-Chloro-3-fluoro-2-propanol C₃H₆ClFO 112.53 Chloro, fluoro

Table 2: Functional Group Impact on Properties

Substituent Type Impact on Properties Example Compound
Aromatic Heterocycles Enhances bioactivity, thermal stability, and UV absorption. 3-(3-Methylisoxazol-5-yl)propanol
Halogens (Cl, F) Increases lipophilicity, electronegativity, and potential toxicity. 1-Chloro-3-fluoro-2-propanol
Fluorinated Chains Imparts hydrophobicity, chemical inertness, and high thermal stability. 3-(Perfluorooctyl)propanol
Reactive Moieties Enables polymerization or conjugation (e.g., allyl, amino groups). 3-(Allyloxycarbonylamino)-1-propanol

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